6-(Phenylamino)nicotinic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-(Phenylamino)nicotinic acid and related compounds involves hydrothermal reactions, highlighting an efficient and environmentally friendly approach. For example, 2-(arylamino)nicotinic acids have been synthesized through the amination of 2-chloronicotinic acid with aromatic amine derivatives, using potassium carbonate as a base. This method has been proven to be practical, offering moderate to excellent yields (up to 98%) (Zhenghua Li et al., 2012).
Molecular Structure Analysis
The molecular structure of 6-(Phenylamino)nicotinic acid exhibits interesting features, including the presence of different synthons in its crystal structure. Notably, the acid-acid and acid-pyridine synthons are determined by the molecule's conformation and energy, which can be influenced by the attachment of electron-withdrawing groups to the phenyl ring, enhancing π-conjugation and favoring certain crystal packing motifs (S. Long & Tonglei Li, 2010).
Chemical Reactions and Properties
6-(Phenylamino)nicotinic acid and its derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, these compounds have shown moderate activity against certain cancers and leukemia, indicating their potential in medical applications (W. Ross, 1967). Additionally, their interactions with enzymes and other molecules can inhibit prostaglandin synthesis, demonstrating their potential as bioactive compounds (J. Damas et al., 1982).
Physical Properties Analysis
The physical properties of 6-(Phenylamino)nicotinic acid are influenced by its polymorphism and phase behavior. The existence of four polymorphs, which differ in the degree of conjugation between aromatic rings, leads to distinct colors and hydrogen-bonding arrangements. These polymorphs exhibit unique properties such as thermochromism and mechanochromism, making them valuable for solid-state structure-property relationship studies (S. Long et al., 2008).
Chemical Properties Analysis
The chemical properties of 6-(Phenylamino)nicotinic acid are characterized by its reactions with various agents and its ability to form complexes with metals. These properties are essential for understanding its potential applications in catalysis, pharmaceuticals, and materials science. For example, its role in the synthesis of complexes with di-phenyltin(IV) highlights its potential in influencing catalytic activities (M. Xanthopoulou et al., 2006).
Scientific Research Applications
Antineoplastic Activities :
- 6-Substituted nicotinamides and nicotinic acids, including 6-(phenylamino)nicotinic acid, have been investigated for their antineoplastic activities. Some compounds showed moderate activity against leukemia (Ross, 1967).
Receptor Mediation in Lipid Regulation :
- The compound is related to nicotinic acid (niacin), which acts through receptors like PUMA-G and HM74 to mediate anti-lipolytic effects and is used for lipid-lowering in dyslipidemia treatment (Tunaru et al., 2003).
Vasorelaxation and Antioxidation Properties :
- Derivatives of nicotinic acid, including thionicotinic acid analogs, have been studied for their vasorelaxation and antioxidative activities. These derivatives show potential for further therapeutic development (Prachayasittikul et al., 2010).
Crystal Packing and Molecular Conformation :
- Studies on 2-(phenylamino)nicotinic acid have explored how molecular conformation affects crystal packing, emphasizing the importance of molecular structure in the formation of acid−acid homosynthon in crystal structures (Long & Li, 2010).
Inhibition of Prostaglandin Synthesis :
- Certain nicotinic acid derivatives, including (phenylthio-4 phenylamino)-2 nicotinic acids, have been identified as prostaglandin synthetase inhibitors, suggesting their potential in pharmacological applications (Damas et al., 1982).
Atherosclerosis and Immune Cell Activation :
- Nicotinic acid and its receptors, like GPR109A, play roles in inhibiting atherosclerosis progression and activating immune cells, indicating therapeutic potential beyond lipid regulation (Lukasova et al., 2011).
GPR109A Mediation in Pharmacological Effects :
- GPR109A mediates certain effects of nicotinic acid, such as flushing, indicating the importance of this receptor in understanding the drug's side effects and therapeutic potential (Benyó et al., 2005).
Potential in Hyperlipidemia and Cancer Treatment :
- 6-Substituted nicotinic acid analogues are potent inhibitors of carbonic anhydrase III, a target for managing dyslipidemia and cancer (Mohammad et al., 2017).
properties
IUPAC Name |
6-anilinopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGPNSFUSJHLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378107 | |
Record name | 6-(phenylamino)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylamino)nicotinic acid | |
CAS RN |
13426-16-9 | |
Record name | 6-(phenylamino)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13426-16-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.